molecular formula C14H19BO3 B13449718 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B13449718
M. Wt: 246.11 g/mol
InChI Key: VEENODXFIKCUIV-UHFFFAOYSA-N
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Description

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the borylation of a suitable precursor, such as 3-methylbenzaldehyde, using a boronic ester reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronic ester group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.

Major Products

    Oxidation: 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a boronic ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C14H19BO3

Molecular Weight

246.11 g/mol

IUPAC Name

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C14H19BO3/c1-10-7-6-8-11(9-16)12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3

InChI Key

VEENODXFIKCUIV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C=O)C

Origin of Product

United States

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